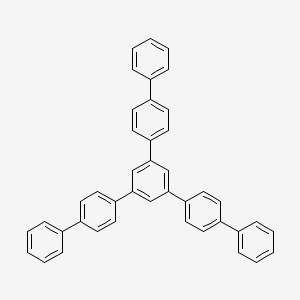

1,3,5-tris(4-phenylphenyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- is a complex organic compound with a highly conjugated structure. This compound is known for its unique properties, making it a subject of interest in various fields of scientific research, including materials science and organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- typically involves multiple steps of coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes coupling reactions and substitution reactions , leveraging its aromatic structure for functionalization:

-

Suzuki Coupling : Replaces halogen atoms (if present on peripheral phenyl rings) with aryl or alkyl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ .

-

Sonogashira Coupling : Introduces alkynyl groups via palladium-copper catalysis, though this typically requires terminal alkynes and halogenated starting materials .

-

Heck Reaction : Forms carbon-carbon bonds with alkenes under palladium catalysis, though steric hindrance from bulky phenyl groups may limit reactivity.

-

Electrophilic Substitution : Bromination or nitration of peripheral phenyl rings could occur, though regioselectivity would depend on directing groups .

Common Reagents and Conditions

Major Reaction Products

-

Functionalized Derivatives : Suzuki coupling yields substituted aryl groups (e.g., phenyl, alkyne) at peripheral positions .

-

Cross-Coupled Networks : Sonogashira reactions produce extended conjugated systems, potentially forming covalent organic frameworks (COFs) .

-

Oxidative Products : If peripheral rings undergo oxidation (e.g., to ketones or carboxylic acids), though specific examples for this compound are unreported.

Research Findings

-

Steric Effects : The bulky triphenyl structure likely reduces reactivity in crowded environments, favoring selective substitution at peripheral phenyl rings .

-

Applications : Derivatives of similar triphenylbenzenes are used in COFs for gas adsorption and photocatalysis, suggesting analogous applications for functionalized versions of this compound .

Applications De Recherche Scientifique

1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- has several scientific research applications:

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.

Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological macromolecules.

Industry: It is used in the production of high-performance materials, including polymers and coatings.

Mécanisme D'action

The mechanism by which 1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- exerts its effects is primarily through its interaction with various molecular targets. The compound’s highly conjugated structure allows it to participate in π-π interactions with other aromatic systems, influencing the electronic properties of the target molecules. This interaction can affect various biological pathways, including those involved in cell signaling and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1’4’,1’‘4’‘,1’‘’4’‘’,1’‘’'-Quinquephenyl: Similar in structure but lacks the biphenyl substituent.

1,3,5-Tris [4-amino (1,1-biphenyl-4-yl)]benzene: Another complex aromatic compound with different substituents.

5’‘- (3’,5’-diformyl- [1,1’-biphenyl]-4-yl)- [1,1’4’,1’‘3’‘,1’‘’4’‘’,1’‘’‘-quinquephenyl]-3,3’‘’‘,5,5’‘’'-tetracarbaldehyde: A derivative with additional formyl groups.

Uniqueness

1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .

Activité Biologique

1,3,5-Tris(4-phenylphenyl)benzene (TPPB) is a polyphenylene compound notable for its unique structure and potential biological applications. This article delves into its biological activity, particularly focusing on its anticancer properties, molecular interactions, and potential therapeutic implications.

Chemical Structure and Properties

TPPB has the molecular formula C24H18 and is characterized by three phenyl groups attached to a central benzene ring. This structure contributes to its stability and ability to interact with biological molecules. The compound is synthesized primarily through methods such as Suzuki coupling, which allows for the formation of complex organic molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of TPPB, particularly against various cancer cell lines. The compound has been shown to exhibit cytotoxic effects on breast and cervical cancer cells.

Case Studies

- Cell Viability Assays : In a study assessing the efficacy of TPPB against human breast cancer cell lines (MDA-MB231 and MCF-7) and cervical cancer cells (HeLa), TPPB demonstrated significant cytotoxicity. The assays indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

- Mechanism of Action : The mechanism through which TPPB exerts its anticancer effects involves interaction with DNA. It has been observed that TPPB binds to DNA via groove binding, which can lead to unwinding of the DNA helix. This interaction is critical as it may disrupt essential cellular processes involved in cancer progression .

Molecular Interactions

The biological activity of TPPB can be attributed to its ability to engage in non-covalent interactions with various molecular targets. These interactions can modulate the activity of proteins involved in cell proliferation and apoptosis.

Molecular Docking Studies

Molecular docking studies have been conducted to explore TPPB's binding affinity towards several cancer-related proteins such as caspase-3, NF-κB, and P53. These studies revealed that TPPB has a high binding affinity for these targets, which is indicative of its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To contextualize TPPB's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,3,5-Tris(4-carboxyphenyl)benzene | Contains carboxylic acid groups | Significant anticancer activity |

| 1,3,5-Tris(4-iodophenyl)benzene | Iodine substitutions affect reactivity | Potential use in drug delivery systems |

| 1,3,5-Tris(4-bromophenyl)benzene | Bromine substitutions alter physical properties | Limited biological studies available |

Propriétés

IUPAC Name |

1,3,5-tris(4-phenylphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30/c1-4-10-31(11-5-1)34-16-22-37(23-17-34)40-28-41(38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h1-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVSTFBKPNZCNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-64-3 |

Source

|

| Record name | NSC30664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.